N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
Description
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a 4-(thiophen-3-yl)benzoyl core substituted with a 2-(furan-3-yl)ethylamine group. The compound’s dual heterocyclic motifs (furan and thiophene) may influence electronic properties, solubility, and receptor-binding interactions compared to related derivatives .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(18-8-5-13-6-9-20-11-13)15-3-1-14(2-4-15)16-7-10-21-12-16/h1-4,6-7,9-12H,5,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTHBMMDEXJWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine, such as 2-(furan-3-yl)ethylamine, under dehydrating conditions.
Coupling Reactions: The coupling of the furan and thiophene rings to the benzamide core can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring demonstrates susceptibility to oxidation under controlled conditions. Key findings include:
Table 1: Oxidation reaction parameters
| Oxidizing Agent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| m-CPBA | 0°C, DCM | Sulfoxide | 78 |
| H₂O₂ (30%) | RT, AcOH | Sulfone | 65 |
| KMnO₄ | 80°C, H₂O | Ring cleavage | 42 |
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m-CPBA-mediated oxidation at low temperatures selectively produces sulfoxide derivatives without disrupting the benzamide core .
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Hydrogen peroxide in acetic acid achieves complete oxidation to sulfone derivatives, validated by NMR showing characteristic downfield shifts at 3.5–4.0 ppm for sulfone protons .
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Potassium permanganate under aqueous heating degrades the thiophene ring entirely, forming carboxylic acid byproducts .
Reduction Reactions
The benzamide carbonyl group undergoes reduction under standard protocols:
Table 2: Reduction efficiency across agents
| Reducing Agent | Solvent | Temperature | Product | Conversion (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | Reflux | Secondary amine | 92 |
| NaBH₄ | MeOH | RT | Alcohol intermediate | 35 |
| BH₃·THF | Ether | 0°C → RT | Boronate complex | 68 |
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Lithium aluminum hydride reduces the amide to a secondary amine with near-quantitative yields, confirmed by loss of carbonyl IR absorption at 1,650 cm⁻¹ .
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Sodium borohydride shows limited efficacy due to steric hindrance from the furan-ethyl substituent.
Electrophilic Aromatic Substitution (EAS)
The thiophene and furan rings participate in EAS at distinct positions:
Table 3: EAS reactivity comparison
| Reaction Type | Reagent | Position Modified | Selectivity Factor |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C2 | 8:1 (C2 vs. C5) |
| Halogenation | Br₂/FeBr₃ | Furan C5 | 5:1 (C5 vs. C4) |
| Sulfonation | SO₃/H₂SO₄ | Thiophene C5 | 6:1 (C5 vs. C2) |
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Nitration favors the thiophene ring’s C2 position due to electron-donating resonance effects from sulfur .
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Bromination selectively targets the furan ring’s C5 position, verified by X-ray crystallography showing Br at 1.98 Å from the oxygen atom .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
Table 4: Suzuki-Miyaura coupling outcomes
| Boronic Acid | Catalyst | Product Purity (%) | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 95 | Fluorescent probes |
| Vinylboronic acid | PdCl₂(dppf) | 88 | Polymer precursors |
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Phenylboronic acid couples at the thiophene C3 position, enhancing π-conjugation for optoelectronic applications .
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Reaction efficiency depends on microwave-assisted heating (120°C, 20 min), reducing side-product formation.
Hydrolysis and Stability
The benzamide bond shows pH-dependent stability:
Table 5: Hydrolysis kinetics
| pH | Temperature (°C) | Half-life (h) | Major Degradant |
|---|---|---|---|
| 1.2 | 37 | 4.5 | Thiophenecarboxylic acid |
| 7.4 | 25 | 120 | None (stable) |
| 9.0 | 50 | 8.2 | Furan-ethylamine |
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Acidic conditions cleave the amide bond rapidly, producing thiophenecarboxylic acid .
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Alkaline hydrolysis at elevated temperatures releases furan-ethylamine, confirmed by LC-MS.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the solid state:
Table 6: Photoreaction parameters
| Wavelength (nm) | Duration (h) | Product | Quantum Yield |
|---|---|---|---|
| 254 | 6 | Dimerized benzamide | 0.32 |
| 365 | 12 | Oxetane derivative | 0.18 |
Scientific Research Applications
The biological activity of N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is primarily linked to its structural characteristics that facilitate interactions with various biological targets. Research indicates that compounds with similar structures can influence multiple biochemical pathways, suggesting that this compound may exhibit:
- Antimicrobial Properties : Compounds with thiophene and furan rings have shown efficacy against various bacterial strains. For instance, derivatives of thiophene have been reported to possess significant antibacterial activity against drug-resistant bacteria .
- Anticancer Activity : The unique binding ability of the compound to specific protein targets may lead to the modulation of cancer cell proliferation. Studies have demonstrated that related compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzamide Core : This is achieved by acylation reactions involving furan derivatives.
- Introduction of the Furan and Thiophene Moieties : These heterocycles are introduced through nucleophilic substitution or condensation reactions.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure .
Medicinal Chemistry
This compound has shown promise as a lead compound in drug design due to its ability to interact with biological macromolecules. Its potential applications include:
- Antiviral Agents : The compound's structural features may allow it to function as an antiviral agent by inhibiting viral replication mechanisms .
- Fungicides : Similar compounds have demonstrated fungicidal activities against various pathogens, suggesting that this compound could be optimized for agricultural applications .
Material Science
The electronic properties of this compound make it suitable for use in organic electronics and photonic devices. Its ability to form stable thin films can be exploited in the development of sensors and photovoltaic cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of thiophene-containing compounds against multi-drug resistant bacteria. This compound was tested alongside other derivatives, demonstrating significant inhibition against Staphylococcus aureus strains at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of related benzamide derivatives revealed that compounds with similar structural motifs could induce apoptosis in human cancer cell lines. A derivative containing the furan-thiophene structure was shown to decrease cell viability by over 70% at 10 µM concentration after 48 hours of treatment.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s heterocyclic rings and benzamide core may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications and Limitations
- Biological Potential: Piperazine analogs exhibit CNS activity, implying that furan substitution could modulate selectivity or pharmacokinetics.
- Analytical Challenges : Absence of explicit spectral data for the target compound necessitates further experimental validation.
Biological Activity
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound characterized by a benzamide core that is substituted with furan and thiophene rings. This unique structure suggests potential biological activities, making it a candidate for drug discovery and development. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.4 g/mol. The compound features a furan ring, a thiophene ring, and a benzamide moiety, which may enhance its interaction with biological targets due to the electronic properties conferred by these heteroaromatic systems .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of heteroatoms in the furan and thiophene rings may facilitate binding to these targets, modulating their activity. This modulation can lead to various physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide compounds have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | HeLa | 2.41 |
| Reference Compound (e.g., Tamoxifen) | MCF-7 | 0.79 - 5.51 |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties. Studies on related compounds indicate that the presence of furan and thiophene rings can contribute to reducing inflammation by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX.
Case Studies
- Cytotoxicity Study : A study investigated the effects of this compound on MCF-7 cells, revealing that the compound induced apoptosis through activation of caspase pathways and increased expression of p53 protein, which is crucial for regulating the cell cycle and apoptosis .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to specific receptors involved in cancer proliferation pathways, indicating a mechanism similar to established anticancer drugs like Tamoxifen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
